![molecular formula C19H24O2 B1250384 4,4-Bis(4-hydroxyphenyl)heptane CAS No. 7425-79-8](/img/structure/B1250384.png)
4,4-Bis(4-hydroxyphenyl)heptane
Overview
Description
4,4-Bis(4-hydroxyphenyl)heptane is a bisphenol.
Scientific Research Applications
Antioxidant Properties
Diarylheptanoids, including compounds structurally related to 4,4-bis(4-hydroxyphenyl)heptane, have been identified as having significant antioxidant properties. For instance, compounds isolated from the rhizomes of Zingiber officinale, which include variants of this compound, exhibit notable antioxidant activities. This is evaluated through assays like DPPH free radicals and superoxide anion radicals scavenging activities (Zhou et al., 2007), (Ponomarenko et al., 2014).
Polymer Synthesis
This compound and its derivatives have applications in polymer synthesis. For example, fluoride catalyst systems have been used to synthesize poly(ether ketone)s, a high-performance engineering thermoplastic, using monomers related to this compound (Hoffmann et al., 1994).
Epoxy Resins
Derivatives of this compound have been used in the synthesis of new ferrocene-containing diamines, which are then utilized in the production of epoxy resins. These resins exhibit unique properties, such as improved curing times and enhanced imaging contrast in X-ray analysis (Wright et al., 2001).
Bioremediation
Research indicates potential for derivatives of this compound in bioremediation processes. For instance, a study explored the role of laccase from Fusarium incarnatum UC-14 in the biodegradation of Bisphenol A, a compound related to this compound, using a reverse micelles system (Chhaya & Gupte, 2013).
Polymerization Rates
Studies have also investigated the influence of structure on polymerization rates, including compounds related to this compound. These investigations aim to understand the effect of the cyclic monomer structure on their polymerization reactivity, which is crucial for applications in materials science (Albayrak et al., 2007).
Cytotoxicity and Antioxidant Activity
Research on diarylheptanoids from Zingiber officinale rhizomes, including this compound analogs, has revealed both antioxidant and cytotoxic properties. These compounds were found to be effective in scavenging free radicals and exhibited cytotoxicity against certain cancer cell lines (Li et al., 2012).
properties
CAS RN |
7425-79-8 |
---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)heptan-4-yl]phenol |
InChI |
InChI=1S/C19H24O2/c1-3-13-19(14-4-2,15-5-9-17(20)10-6-15)16-7-11-18(21)12-8-16/h5-12,20-21H,3-4,13-14H2,1-2H3 |
InChI Key |
MLDIQALUMKMHCC-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCCC(CCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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